molecular formula C9H5BrINO B6206236 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one CAS No. 1254514-10-7

6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one

Cat. No. B6206236
CAS RN: 1254514-10-7
M. Wt: 350
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-Bromo-4-iodo-1,2-dihydroisoquinolin-1-one (BIHDI) is a compound of the heterocyclic family of organic molecules. It is a six-membered ring with two nitrogen atoms, one bromine atom, one iodine atom, and two carbon atoms. BIHDI is a powerful organic reagent that has been widely used in synthetic organic chemistry for a variety of purposes. It has been used for the synthesis of a wide range of compounds, from pharmaceuticals to polymers, and its versatility makes it a useful tool for many synthetic chemists.

Mechanism of Action

Target of Action

The primary targets of 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one are dopamine D3 receptors and MK2 (MAPKAPK2) . Dopamine D3 receptors are a subtype of dopamine receptors, which play a crucial role in the central nervous system. MK2 is a kinase involved in cellular stress response pathways.

Mode of Action

The compound interacts with its targets by binding to them, thereby modulating their activity. In the case of dopamine D3 receptors, it acts as a ligand, potentially altering neurotransmission. For MK2, it acts as an inhibitor, preventing the kinase from phosphorylating its substrates .

Biochemical Pathways

Upon binding to dopamine D3 receptors, the compound can affect dopaminergic neurotransmission, potentially influencing behaviors and physiological functions regulated by dopamine. Its inhibition of MK2 can disrupt the kinase’s role in stress response pathways, including the phosphorylation of Hsp27 and the release of TNFα in response to LPS .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its specific interactions with its targets and the biochemical pathways it affects. Potential effects could include changes in neurotransmission due to its interaction with dopamine D3 receptors and alterations in cellular stress responses due to its inhibition of MK2 .

Advantages and Limitations for Lab Experiments

6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one has a number of advantages for use in laboratory experiments. It is relatively easy to synthesize, and it is stable and non-toxic. Furthermore, it is relatively inexpensive and can be stored for long periods of time without degradation. However, there are a few limitations to its use in laboratory experiments. It is not water-soluble, and its solubility in organic solvents is limited. Furthermore, it is not very reactive and requires long reaction times.

Future Directions

The potential applications of 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one are numerous and varied. It could be used in the synthesis of pharmaceuticals, polymers, and other materials. It could also be used in the synthesis of organic photovoltaics, electrochemistry, and catalysis. In addition, it could be used in the synthesis of a variety of other compounds, including dyes, pigments, and peptides. Finally, it could be used in the development of new drug delivery systems and the development of new drug-targeting strategies.

Synthesis Methods

6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one can be synthesized through two different methods. The first is a two-step reaction of iodobenzene and bromobenzene. This reaction involves the formation of a nitro-substituted benzene, followed by an oxidation step to form the desired 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one product. The second method is a one-step reaction of bromobenzene and iodobenzene in the presence of a base. This reaction is faster and yields higher yields of the desired product.

Scientific Research Applications

6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one has been used in a number of scientific research applications. It has been used in the synthesis of peptides and peptide-like molecules, as well as in the synthesis of polymers materials. It has also been used in the synthesis of drugs and other pharmaceuticals, as well as in the synthesis of dyes and pigments. Furthermore, 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one has been used in the synthesis of organic photovoltaics, electrochemistry, and catalysis.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one involves the bromination and iodination of 1,2-dihydroisoquinolin-1-one.", "Starting Materials": [ "1,2-dihydroisoquinolin-1-one", "Bromine", "Iodine", "Acetic acid", "Hydrogen peroxide", "Sodium hydroxide", "Sodium iodide" ], "Reaction": [ "Step 1: Bromination of 1,2-dihydroisoquinolin-1-one using bromine and acetic acid to yield 6-bromo-1,2-dihydroisoquinolin-1-one.", "Step 2: Iodination of 6-bromo-1,2-dihydroisoquinolin-1-one using iodine, hydrogen peroxide, and sodium hydroxide to yield 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one.", "Step 3: Conversion of 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one to the desired product, 6-bromo-4-iodo-1,2-dihydroisoquinolin-1-one, using sodium iodide." ] }

CAS RN

1254514-10-7

Molecular Formula

C9H5BrINO

Molecular Weight

350

Purity

95

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.